BenchChemオンラインストアへようこそ!

(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Biocatalysis Imine reductase Enantioselective synthesis

(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1276666-15-9) is a chiral benzoxazole derivative that serves as the (S)-enantiomeric form of the 1,4-diazepane-benzoxazole core structure. In the pharmaceutical supply chain, this compound is most frequently procured as a reference standard for the process-related impurity profiling of suvorexant (Belsomra®), a dual orexin receptor antagonist approved for the treatment of insomnia.

Molecular Formula C13H16ClN3O
Molecular Weight 265.74 g/mol
CAS No. 1276666-15-9
Cat. No. B3229054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
CAS1276666-15-9
Molecular FormulaC13H16ClN3O
Molecular Weight265.74 g/mol
Structural Identifiers
SMILESCC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m0/s1
InChIKeyRADJSLVGESASMK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1276666-15-9) – Identity, Class, and Procurement Context for Suvorexant Impurity Standards


(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1276666-15-9) is a chiral benzoxazole derivative that serves as the (S)-enantiomeric form of the 1,4-diazepane-benzoxazole core structure . In the pharmaceutical supply chain, this compound is most frequently procured as a reference standard for the process-related impurity profiling of suvorexant (Belsomra®), a dual orexin receptor antagonist approved for the treatment of insomnia . Suvorexant itself possesses the (R)-configuration at the diazepane chiral center; consequently, the (S)-enantiomer represents a critical chiral impurity that must be chromatographically resolved, quantified, and controlled during API manufacturing and quality release testing .

Why the (S)-Enantiomer of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole Cannot Be Substituted with the Racemate or (R)-Enantiomer in Suvorexant Impurity Control


In the context of suvorexant quality control, the (S)-enantiomer (CAS 1276666-15-9), the (R)-enantiomer (CAS 1266975-27-2, Suvorexant Impurity 5), and the racemic mixture (CAS 1276666-13-7) are chemically distinct entities with different chromatographic retention behaviors, regulatory acceptance criteria, and procurement specifications . Suvorexant is manufactured as the single (R)-enantiomer; therefore, the (S)-enantiomer is a specific process impurity whose identity and quantity must be verified using a reference standard of the exact (S)-configuration [1]. Substituting the racemate or the antipode for an (S)-specific reference standard invalidates enantiomeric purity determinations, compromises chiral HPLC system suitability, and risks non-compliance with ICH Q3A/Q3B impurity qualification thresholds during ANDA or DMF submissions [2].

Quantitative Differentiation Evidence for (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1276666-15-9) Against Closest Analogs


Biocatalytic Synthesis Efficiency: (S)-Enantiomer Exhibits 35.6-Fold Higher Imine Reductase Catalytic Efficiency Than the (R)-Enantiomer

In a head-to-head enzymatic comparison using imine reductase (IRED)-catalyzed intramolecular asymmetric reductive amination, the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) produced (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with a catalytic efficiency (kcat/Km) of 0.962 s⁻¹ mM⁻¹, whereas the (R)-selective IRED from Leishmania major (IR1) produced the (R)-antipode with an efficiency of only 0.027 s⁻¹ mM⁻¹ [1]. This represents a quantified 35.6-fold advantage in turnover efficiency for the (S)-enantiomer under identical reaction conditions.

Biocatalysis Imine reductase Enantioselective synthesis

Enantiomeric Excess: (S)-Selective IR25 Delivers >99% ee for the Target Compound Versus Only Moderate ee for the Wild-Type (R)-Selective IR1

The same head-to-head study demonstrated that IR25 produces the (S)-enantiomer with an enantiomeric excess (ee) exceeding 99%, while the wild-type IR1 produces the (R)-enantiomer with an ee of only 93% under the initial screening conditions [1]. To achieve >99% ee for the (R)-enantiomer, a double mutant Y194F/D232H of IR1 had to be engineered through saturation mutagenesis and iterative combinatorial mutagenesis, which increased catalytic efficiency 61-fold over the wild-type enzyme, yet still required substantial protein engineering effort that is unnecessary for accessing the (S)-enantiomer at comparable enantiopurity [1].

Chiral purity Enantiomeric excess Protein engineering

Process Scalability: Biocatalytic Resolution of the (S)-Enantiomer Avoids the Low Yield and High Waste of Chiral HPLC Resolution Required for the Racemate

Chiral HPLC resolution of the racemic 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1276666-13-7) is explicitly described as unsuitable for industrial processes, suffering from moderate yields, large solvent consumption, high cost, and low enantiomeric excess, often requiring one or more additional recrystallizations to reach 98–99% ee [1]. In contrast, the IRED-catalyzed asymmetric synthesis directly produces the (S)-enantiomer at >99% ee in a single step, with the (S)-selective IR25 operating at a catalytic efficiency of 0.962 s⁻¹ mM⁻¹ [2], thereby circumventing the thermodynamic and economic penalties of preparative chiral chromatography.

Chiral resolution Process chemistry Green chemistry

Regulatory Impurity Specification: The (S)-Enantiomer Is the Direct Chiral Impurity of Suvorexant, Whereas the (R)-Enantiomer Is an Intermediate on the API Synthetic Path

Suvorexant (CAS 1030377-33-3) is the (R)-configured API; therefore, the (S)-enantiomer (CAS 1276666-15-9) is structurally and stereochemically the direct chiral impurity that must be controlled in the final drug substance . The published impurity identification study by Lv et al. (2021) catalogued eight process-related impurities in suvorexant synthesis, establishing quantitation methods for each impurity, and specifying that chiral purity of the diazepane intermediate directly determines the enantiomeric purity of the final API . In contrast, the (R)-enantiomer (CAS 1266975-27-2) corresponds to the correct stereochemistry of the suvorexant core and is not treated as an impurity but rather as a synthetic intermediate or a by-product of racemization .

Impurity profiling Regulatory compliance Quality control

Verified Procurement and Application Scenarios for (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1276666-15-9)


Chiral HPLC System Suitability and Calibration for Suvorexant API Enantiomeric Purity Testing

Quality control laboratories performing enantiomeric purity analysis of suvorexant drug substance per ICH Q6A specifications require the (S)-enantiomer as a system suitability reference standard. The compound's verified >99% ee when produced via IR25-catalyzed biocatalytic synthesis [1] ensures that the reference standard itself does not introduce racemic bias into the chiral HPLC calibration curve, enabling accurate quantification of (S)-impurity levels at the ICH Q3A identification threshold (0.10%) and qualification threshold (0.15%) in the final API.

Process Impurity Reference Material for ANDA/DMF Method Validation Packages

During the development and validation of HPLC or UPLC related-substances methods for suvorexant ANDA submissions, the (S)-enantiomer must be used as a characterized impurity standard. The comprehensive impurity identification study by Lv et al. (2021) established retention times, relative response factors, and mass spectrometric signatures for the (S)-enantiomer within a panel of eight process-related impurities , providing a validated analytical framework that laboratories can adopt directly with the (S)-enantiomer reference material.

Biocatalytic Synthesis Development of Chiral 1,4-Diazepane Building Blocks

Medicinal chemistry and process chemistry groups exploring 1,4-diazepane-containing drug candidates can use the (S)-enantiomer as a substrate or intermediate for further derivatization. The IR25 imine reductase system reported by Xu et al. (2020) provides a 35.6-fold catalytic efficiency advantage for the (S)-enantiomer over the (R)-antipode [1], making it the energetically and economically preferred stereoisomer for preparing 1,4-diazepane libraries when an (S)-configuration is required at the methyl-substituted carbon.

Green Chemistry Alternative to Preparative Chiral Chromatography for (S)-Enantiomer Production

Organizations committed to reducing solvent waste and improving process mass intensity can replace the low-yield, solvent-intensive preparative chiral HPLC resolution of the racemate (described as industrially unsuitable in CN109195954A [2]) with the aqueous-phase IRED-catalyzed asymmetric synthesis. The (S)-enantiomer obtained via this biocatalytic route meets >99% ee without recrystallization, dramatically reducing the environmental footprint and aligning with ICH Q3C residual solvent guidelines.

Quote Request

Request a Quote for (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.